Tetraethylammonium hydroxide

Descripción general

Descripción

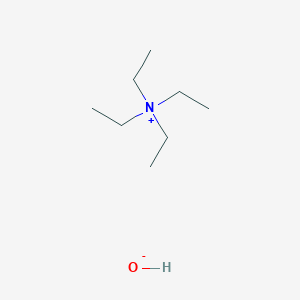

El hidróxido de tetraetilamonio es un compuesto orgánico con la fórmula química C₈H₂₁NO. Es la sal de tetraetilamonio del hidróxido y se encuentra comúnmente como una solución acuosa. Este compuesto es conocido por su fuerte alcalinidad y se utiliza en diversas aplicaciones, incluida la síntesis orgánica y la preparación de zeolitas .

Métodos De Preparación

El hidróxido de tetraetilamonio se puede sintetizar a través de varios métodos. Un método común implica la metátesis del bromuro de tetraetilamonio utilizando una columna de intercambio iónico cargada con hidróxido o mediante la acción del óxido de plata . La reacción se puede representar de la siguiente manera:

(C2H5)4NBr+Ag2O→(C2H5)4NOH+2AgBr

Otro método involucra la reacción del cloruro de tetraetilamonio con hidróxido de sodio. La producción industrial a menudo emplea estos métodos para garantizar una alta pureza y rendimiento del compuesto {_svg_3}.

Análisis De Reacciones Químicas

El hidróxido de tetraetilamonio sufre diversas reacciones químicas, que incluyen:

-

Reacciones de sustitución: : Puede reaccionar con ácidos para formar sales de tetraetilamonio y agua. Por ejemplo:

(C2H5)4NOH+HCl→(C2H5)4NCl+H2O

-

Reacciones de eliminación: : El intento de aislamiento del hidróxido de tetraetilamonio puede inducir la eliminación de Hofmann, lo que lleva a la formación de trietilamina y etileno {_svg_4}.

-

Oxidación y reducción: : Si bien el hidróxido de tetraetilamonio en sí no suele participar en reacciones de oxidación-reducción, puede actuar como una base fuerte en diversas reacciones orgánicas.

Aplicaciones en la investigación científica

El hidróxido de tetraetilamonio tiene una amplia gama de aplicaciones en la investigación científica:

-

Química: : Se utiliza como una base fuerte y catalizador de transferencia de fase en la síntesis orgánica. También sirve como un agente director de la estructura en la síntesis de zeolitas y otras cribas moleculares .

-

Biología: : El hidróxido de tetraetilamonio se utiliza en la preparación de muestras biológicas para el análisis, particularmente en la mejora de la pre-concentración y la determinación de compuestos específicos .

-

Medicina: : Aunque no se utiliza ampliamente en medicina, el hidróxido de tetraetilamonio se ha investigado por sus posibles efectos farmacológicos, particularmente en el bloqueo de los canales de potasio .

-

Industria: : Encuentra aplicaciones en cerámicas avanzadas, productos químicos fotovoltaicos y productos químicos para pantallas planas. También se utiliza en el grabado selectivo y como catalizador de transesterificación .

Aplicaciones Científicas De Investigación

Structure-Directing Agent (SDA)

TEAOH is widely utilized as a structure-directing agent in the synthesis of zeolites and other porous materials. Its ability to influence the crystallization process makes it essential in generating specific morphologies and enhancing the performance of materials in catalysis and adsorption applications.

Case Study: Zeolite Synthesis

In a study involving the synthesis of ZSM-5 zeolite, TEAOH was incorporated into the crystallization mixture, significantly affecting the crystallization kinetics and morphology of the resulting zeolite crystals. The presence of TEAOH improved the yield and selectivity of the desired zeolite phase, demonstrating its effectiveness as an SDA .

Photovoltaic Chemicals

TEAOH is employed in the production of photovoltaic materials, particularly in organic solar cells. Its role as a strong organic base facilitates various chemical reactions necessary for synthesizing conductive polymers and other components used in solar cell fabrication.

Data Table: Comparison of TEAOH in Photovoltaic Applications

| Application | Material Type | Role of TEAOH |

|---|---|---|

| Organic Solar Cells | Conductive Polymers | Base catalyst for polymerization |

| Perovskite Solar Cells | Precursor synthesis | Enhances solubility and stability |

Selective Etching Agent

TEAOH is utilized in selective etching processes, particularly in semiconductor manufacturing. Its alkaline nature allows it to selectively remove certain materials while preserving others, which is crucial for creating intricate patterns on semiconductor wafers.

Case Study: Semiconductor Fabrication

In a semiconductor etching process, TEAOH was used to selectively etch silicon dioxide layers without affecting underlying silicon substrates. This property is vital for producing high-performance electronic devices .

Advanced Ceramics

In the field of advanced ceramics, TEAOH serves as a precursor for synthesizing ceramic materials with specific properties. It aids in controlling particle size and distribution during the synthesis process, leading to enhanced mechanical properties in the final product.

Data Table: TEAOH in Ceramic Applications

| Material Type | Property Enhanced | Mechanism |

|---|---|---|

| Alumina Ceramics | Mechanical Strength | Particle size control |

| Zirconia Ceramics | Thermal Stability | Enhanced sintering behavior |

Transesterification Catalyst

TEAOH acts as a catalyst in transesterification reactions, which are crucial for biodiesel production. Its basicity promotes the conversion of triglycerides into fatty acid methyl esters (FAMEs), making it an effective catalyst in this process.

Case Study: Biodiesel Production

Research demonstrated that using TEAOH as a catalyst resulted in higher yields of biodiesel compared to traditional catalysts like sodium hydroxide. The reaction conditions were optimized to maximize FAME yield while minimizing byproducts .

Flat Panel Display Chemicals

In the electronics industry, TEAOH is used in manufacturing chemicals for flat panel displays. Its properties help improve the quality and efficiency of display technologies by facilitating better adhesion and coating processes.

Mecanismo De Acción

El mecanismo de acción del hidróxido de tetraetilamonio involucra su fuerte basicidad, lo que le permite desprotonar diversos sustratos en reacciones orgánicas. Se sabe que bloquea los ganglios autónomos, los canales de potasio activados por calcio y voltaje y los receptores nicotínicos de acetilcolina . Esta acción de bloqueo se debe a su capacidad para interactuar e inhibir estos objetivos moleculares, afectando diversos procesos fisiológicos.

Comparación Con Compuestos Similares

El hidróxido de tetraetilamonio se puede comparar con otros hidróxidos de amonio cuaternario, como el hidróxido de tetrametilamonio y el hidróxido de tetrabutilamonio. Estos compuestos comparten propiedades similares pero difieren en la longitud de sus cadenas alquílicas, lo que afecta su solubilidad, reactividad y aplicaciones . Por ejemplo:

Hidróxido de tetrametilamonio: Tiene cadenas alquílicas más cortas, lo que lo hace más soluble en agua y menos lipófilo.

Hidróxido de tetrabutilamonio: Tiene cadenas alquílicas más largas, lo que lo hace más lipófilo y adecuado para la catálisis de transferencia de fase.

El hidróxido de tetraetilamonio es único debido a su equilibrio entre solubilidad y lipofilia, lo que lo hace versátil para diversas aplicaciones.

Compuestos similares

- Hidróxido de tetrametilamonio

- Hidróxido de tetrabutilamonio

- Cloruro de tetraetilamonio

- Bromuro de tetraetilamonio

Actividad Biológica

Tetraethylammonium hydroxide (TEAOH), with the chemical formula , is a quaternary ammonium compound that exhibits significant biological activity, particularly in toxicological contexts. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's implications in biological systems.

TEAOH is typically encountered as an aqueous solution, characterized by its high alkalinity and strong basic properties. It is soluble in water and alcohols, with a pH exceeding 13 when dissolved in water at 20°C . The compound is primarily used as a reagent in organic synthesis and in the preparation of zeolites.

Mechanisms of Biological Activity

TEAOH acts as a strong base, similar to sodium hydroxide, which allows it to neutralize acids exothermically. Its biological activity is largely attributed to its corrosive nature and its role as a cholinergic agonist. The compound can cause significant tissue damage upon exposure, leading to corrosive injuries and systemic toxicity.

Toxicological Effects

- Corrosive Properties : TEAOH is known to cause severe skin and eye irritation. Dermal exposure can result in chemical burns, with systemic effects potentially leading to respiratory failure .

- Cholinergic Toxicity : As a cholinergic agonist, TEAOH can stimulate cholinergic receptors, leading to symptoms such as muscle twitching, salivation, and respiratory distress .

Case Study 1: Dermal Exposure Incident

A notable case involved a maintenance worker who experienced severe chemical burns after accidental dermal exposure to 2.38% TEAOH. The patient displayed multiple shallow ulcers and systemic symptoms including dyspnea and muscle twitching. Immediate medical intervention was required to manage the acute toxicity .

Case Study 2: Toxicity Assessment in Rats

In a controlled study involving male Wistar rats, TEAOH was administered orally at varying doses. The study established an LD50 of approximately 175 mg/kg body weight, indicating high toxicity levels. Observations included mucosal damage and systemic signs of distress following higher doses .

Research Findings

Recent studies have highlighted the rapid absorption of TEAOH through biological membranes. For example, an investigation using an in vitro everted sac method demonstrated that over 80% of administered TEAOH was absorbed into the bloodstream within one hour . This rapid absorption underscores the potential for systemic toxicity even with limited exposure.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Corrosive Injury | Causes severe skin burns upon contact; risk of respiratory failure from inhalation |

| Cholinergic Agonism | Stimulates cholinergic receptors leading to systemic toxicity |

| Rapid Absorption | High bioavailability through dermal and gastrointestinal routes |

Propiedades

IUPAC Name |

tetraethylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGJRHZIDJQFCL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66-40-0 (Parent) | |

| Record name | Tetraethylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883222 | |

| Record name | Tetraethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Aqueous solution: Colorless odorless liquid; [Merck Index] 35% Aqueous solution: Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Ethanaminium, N,N,N-triethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-98-5 | |

| Record name | Tetraethylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLAMMONIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA8VU41B1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TEAOH?

A1: The molecular formula of anhydrous tetraethylammonium hydroxide is C8H21NO, and its molecular weight is 147.26 g/mol. The pentahydrate form (TEAOH.5H2O) has a molecular formula of C8H31NO6 and a molecular weight of 249.36 g/mol. []

Q2: What is the structure of TEAOH?

A2: TEAOH consists of a positively charged tetraethylammonium cation ([N(CH2CH3)4]+) and a negatively charged hydroxide anion (OH-). In the pentahydrate form, layers of these ions alternate with layers of water molecules. []

Q3: What are the critical micelle concentrations (CMC) of TEAOH in aqueous solutions?

A3: Studies using conductivity measurements and chronocoulometry have determined the first and second CMCs of TEAOH to be 0.52 mmol/L and 39.5 mmol/L, respectively. []

Q4: Is TEAOH compatible with zinc-air batteries?

A4: Yes, research has shown that TEAOH can be used as an ionic conductor in flexible zinc-air batteries. When combined with poly(vinyl alcohol) (PVA) as a polymer host, TEAOH-PVA electrolytes exhibit good water retention, leading to improved shelf life and cycling performance compared to traditional KOH-PVA electrolytes. []

Q5: How does TEAOH affect the synthesis of zeolite beta?

A5: TEAOH acts as a structure-directing agent (SDA) in the synthesis of zeolite beta. The TEA+ ions and TEAOH molecules guide the formation of the zeolite framework. Varying the synthesis parameters, such as the Si/Al ratio, (Si + Al)/TEA+ ratio, and crystallization temperature, allows for the control of zeolite beta properties, including its crystallinity, micropore volume, acid strength, and the number of acid sites. [, , ]

Q6: Can TEAOH be used to synthesize high-silica zeolites?

A6: Yes, TEAOH has been successfully employed in the synthesis of high-silica zeolite Y with a SiO2/Al2O3 ratio of 7.76. This high-silica zeolite Y exhibits exceptional thermal and hydrothermal stability. []

Q7: Does TEAOH influence the synthesis of other zeolites?

A7: Yes, TEAOH has been used in the synthesis of other zeolite types, including:

- ZSM-5: TEAOH combined with n-butylamine forms highly crystalline ZSM-5 with high surface area and pore volume. [, ]

- CON-type zeolite: TEAOH, in conjunction with as-synthesized CIT-1 seed crystals, allows for the synthesis of CON-type zeolite. []

- UZM-5: TEAOH, alongside tetramethylammonium chloride, acts as a template for UZM-5 synthesis. []

Q8: How does TEAOH impact the dispersion of calcium carbonate in ethylene glycol?

A8: TEAOH effectively disperses calcium carbonate in ethylene glycol. An amount of 0.3 wt% TEAOH effectively disperses a 45 wt% calcium carbonate suspension. The adsorption of TEAOH cations on the calcium carbonate surface enhances electrostatic repulsion, improving dispersion stability. []

Q9: What role does TEAOH play in the preparation of siliceous MCM-41?

A9: TEAOH is crucial in the synthesis of well-ordered siliceous MCM-41 mesoporous molecular sieves from colloidal silica. Optimization of stirring time and temperature regime, along with the use of TEAOH, are critical for achieving high-quality MCM-41. []

Q10: Can TEAOH be used for protective desilication of H-ZSM-5 zeolite?

A10: Yes, TEAOH effectively desilicates highly siliceous H-ZSM-5 through dissolution and recrystallization. This treatment generates intracrystalline mesopores, leading to enhanced catalyst lifetime and propylene selectivity in the methanol-to-propylene (MTP) reaction. []

Q11: How does the alkyl chain length of tetraalkylammonium hydroxides affect their interaction with water?

A11: Molecular dynamics simulations and experimental studies have shown that increasing the alkyl chain length in tetraalkylammonium hydroxides, from TEAOH to tetrabutylammonium hydroxide, results in increased structural and dynamic heterogeneity. This heterogeneity influences properties like density, viscosity, and ion transport. []

Q12: How does temperature affect TEAOH/urea/cellulose solutions?

A12: Increasing the temperature of TEAOH/urea/cellulose solutions decreases viscosity and increases surface tension. This influences the size of cellulose beads produced from these solutions. []

Q13: What analytical techniques are used to characterize TEAOH-synthesized materials?

A13: Various techniques are employed to characterize materials synthesized using TEAOH, including:

- X-ray Diffraction (XRD): Used to determine the crystallinity and phase purity of zeolites. [, , , , , , , , ]

- Scanning Electron Microscopy (SEM): Provides insights into the morphology and particle size of the materials. [, , , ]

- Nitrogen Adsorption-Desorption Isotherms: Used to analyze the surface area and pore size distribution of porous materials. [, , , ]

- Infrared Spectroscopy (FTIR): Helps identify functional groups and assess the incorporation of specific elements within the framework. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the local environment and coordination of atoms within the materials. [, , , , ]

- Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition behavior of the materials. [, , , , ]

- Elemental Analysis (e.g., ICP-OES): Determines the elemental composition of the synthesized materials. [, , ]

Q14: What is the role of TEAOH in oligonucleotide purification?

A14: TEAOH is used in denaturing HPLC for purifying 5'-dimethoxytritylated oligonucleotides. Its strong basicity and ion-pairing properties enable effective separation of tritylated and non-tritylated oligonucleotide species under denaturing conditions. [, ]

Q15: How is TEAOH used in histochemical staining?

A15: TEAOH improves the arginine histochemical staining method. It enhances color development uniformity and section clarity by washing out inorganic alkali. Additionally, mixing TEAOH with the mounting medium improves color stability. []

Q16: Can TEAOH be used to synthesize alumina?

A16: Yes, TEAOH can peptize aluminum hydroxide, facilitating the hydrothermal synthesis of submicrometer α-alumina particles at lower temperatures. Seeding with α-alumina particles further enhances the transition to α-alumina. []

Q17: What is "green beta," and how is it related to TEAOH?

A17: "Green beta" refers to zeolite beta synthesized using OSDA-free beta seed crystals that were initially prepared using TEAOH. This method offers a more environmentally friendly approach to producing zeolite beta without requiring additional organic templates during the seed growth stage. []

Q18: Are there alternative methods for synthesizing materials typically prepared with TEAOH?

A18: Yes, researchers are constantly exploring alternative synthesis routes, including using different SDAs, varying gel compositions, and employing novel synthesis techniques like microwave irradiation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.